2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity
The compound 2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on current research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20N6O2S
- Molecular Weight : 420.5 g/mol
- CAS Number : 2097933-29-2
The compound features a cyclopenta[c]pyridazin core linked to a benzothiazole moiety through a piperidine ring. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory , antitumor , and antimicrobial effects.
Anti-inflammatory Activity
Studies have shown that derivatives of cyclopenta[c]pyridazine compounds can selectively inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, related compounds have demonstrated IC50 values as low as 0.52 μM against COX-II, indicating significant anti-inflammatory potential compared to standard drugs like Celecoxib .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit tumor growth by affecting pathways related to cell proliferation and apoptosis. For example, compounds with similar structures have been reported to downregulate PD-1 and PD-L1 expression in malignant cells .
Antimicrobial Activity
Preliminary evaluations indicate that the compound possesses antimicrobial properties against various bacterial strains. The presence of the benzothiazole group is often associated with enhanced antibacterial activity due to its ability to disrupt microbial cell membranes .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Study on COX Inhibition :
- Antitumor Efficacy :
- Antimicrobial Testing :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20-11-15-2-1-3-17(15)23-25(20)12-14-6-8-24(9-7-14)21(27)16-4-5-18-19(10-16)28-13-22-18/h4-5,10-11,13-14H,1-3,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMAWIZOLZIGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.